Lower Lipophilicity Versus N9-Cyclopropyl and N9-Oxolan-2-ylmethyl Analogs
The target compound exhibits a computed XLogP3 of 2.1, which is 0.6 units lower than that of the N9-cyclopropyl analog (XLogP3 2.7) and 0.5 units lower than the N9-[(oxolan-2-yl)methyl] analog (XLogP3 2.6) [1]. Reduced lipophilicity is generally associated with improved aqueous solubility and favorable oral absorption characteristics, particularly for CNS-targeted agents where logP values between 1 and 2.5 are often optimal.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 (PubChem computed XLogP3) |
| Comparator Or Baseline | 9-Cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine: XLogP3 2.7; N-(2-methoxy-5-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine: XLogP3 2.6 |
| Quantified Difference | ΔXLogP3 = 0.5–0.6 units (lower for target compound) |
| Conditions | PubChem XLogP3 3.0 computation based on atomic contributions |
Why This Matters
Lower lipophilicity can translate into higher aqueous solubility and potentially improved oral bioavailability, making this compound more suitable for lead optimization programs requiring balanced ADME profiles.
- [1] PubChem Compound Summary for CID 155799314, N-(2-methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 155799211, 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine, National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 155799256, N-(2-methoxy-5-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, National Center for Biotechnology Information (2025). View Source
